molecular formula C10H12ClNS B12673479 2-(4-Chlorophenyl)-5-methylthiazolidine CAS No. 116113-02-1

2-(4-Chlorophenyl)-5-methylthiazolidine

Cat. No.: B12673479
CAS No.: 116113-02-1
M. Wt: 213.73 g/mol
InChI Key: NHCGATXWTDDHSO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-methylthiazolidine is an organic compound belonging to the thiazolidine class. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the 4-chlorophenyl group and a methyl group on the thiazolidine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-(4-Chlorophenyl)-5-methylthiazolidine typically begins with 4-chlorobenzaldehyde and 2-amino-2-methyl-1-propanol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The mixture is heated under reflux conditions to facilitate the formation of the thiazolidine ring.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(4-Chlorophenyl)-5-methylthiazolidine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group. Reagents like sodium methoxide or potassium tert-butoxide are often used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Chlorophenyl)-5-methylthiazolidine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations, making it a valuable compound in synthetic organic chemistry.

Biology

Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the thiazolidine ring is known to enhance the biological activity of compounds, making it a subject of interest in medicinal chemistry.

Medicine

In medicine, derivatives of this compound are investigated for their potential use as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development, particularly in the treatment of infections and inflammatory conditions.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-5-methylthiazolidine exerts its effects involves interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-5-methylthiazolidine: Similar in structure but with a bromine atom instead of chlorine.

    2-(4-Fluorophenyl)-5-methylthiazolidine: Contains a fluorine atom in place of chlorine.

    2-(4-Methylphenyl)-5-methylthiazolidine: Has a methyl group instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)-5-methylthiazolidine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, making this compound distinct from its analogs.

Properties

CAS No.

116113-02-1

Molecular Formula

C10H12ClNS

Molecular Weight

213.73 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methyl-1,3-thiazolidine

InChI

InChI=1S/C10H12ClNS/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-5,7,10,12H,6H2,1H3

InChI Key

NHCGATXWTDDHSO-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(S1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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